Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-: is an organic compound with the molecular formula C19H18BrNO3 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a tetrahydro-2H-pyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- typically involves the reaction of 4-bromo-3-hydroxybenzonitrile with tetrahydro-2H-pyran-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-bromo-3-hydroxybenzonitrile} + \text{tetrahydro-2H-pyran-2-ylmethanol} \rightarrow \text{benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the nitrile group or other parts of the molecule.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxylic acid groups.
Scientific Research Applications
Chemistry: In chemistry, benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The unique structure allows for modifications that can enhance biological activity and selectivity.
Industry: Industrially, the compound is used in the development of new materials and chemicals. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in binding to enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-yloxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Benzonitrile, 4-bromo-3-hydroxy-: This compound lacks the tetrahydro-2H-pyran-2-yloxy group, making it less soluble and potentially less bioavailable.
Benzonitrile, 4-bromo-3-methoxy-: The methoxy group provides different electronic and steric effects compared to the tetrahydro-2H-pyran-2-yloxy group.
Benzonitrile, 4-bromo-3-ethoxy-: Similar to the methoxy derivative, the ethoxy group influences the compound’s properties differently.
Uniqueness: The presence of the tetrahydro-2H-pyran-2-yloxy group in benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- imparts unique solubility and reactivity characteristics. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H14BrNO2 |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-bromo-3-(oxan-2-yloxymethyl)benzonitrile |
InChI |
InChI=1S/C13H14BrNO2/c14-12-5-4-10(8-15)7-11(12)9-17-13-3-1-2-6-16-13/h4-5,7,13H,1-3,6,9H2 |
InChI Key |
VVEJJZBDVMQCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=C(C=CC(=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.